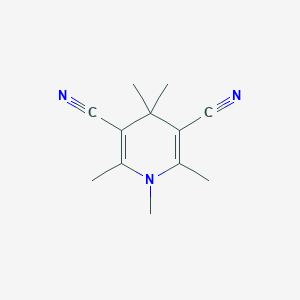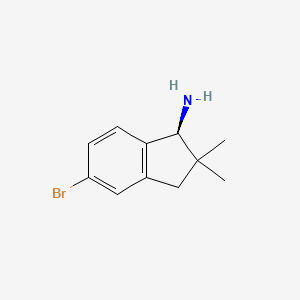![molecular formula C15H12F2O3 B14018146 3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3’,4’-difluoro-2,5-dimethoxy-[1,1’-biphenyl] with a suitable aldehyde precursor in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms and methoxy groups can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,4’-Difluoro-2,3-dimethoxy-[1,1’-biphenyl]
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-4-methanol
Uniqueness
3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and methoxy groups, which can significantly influence its chemical reactivity and physical properties. This compound’s unique structure makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C15H12F2O3 |
|---|---|
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
4-(3,4-difluorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H12F2O3/c1-19-14-7-11(15(20-2)6-10(14)8-18)9-3-4-12(16)13(17)5-9/h3-8H,1-2H3 |
Clé InChI |
AQYVHVFEVCJENI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OC)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



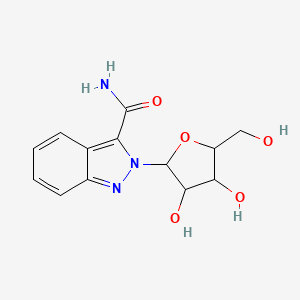
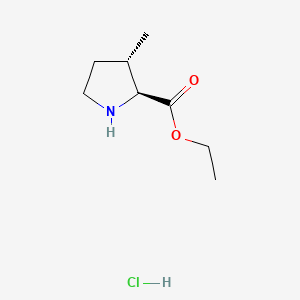
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)

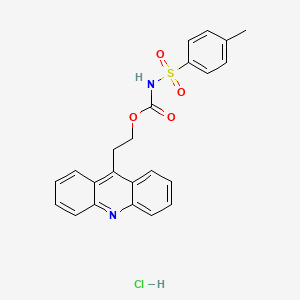


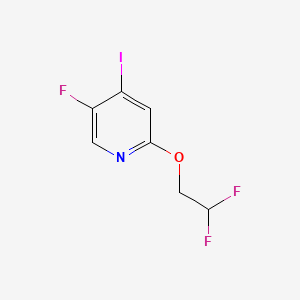

![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
